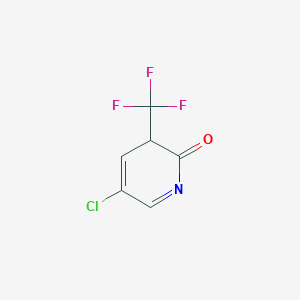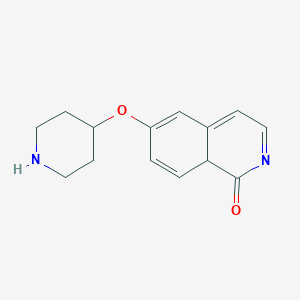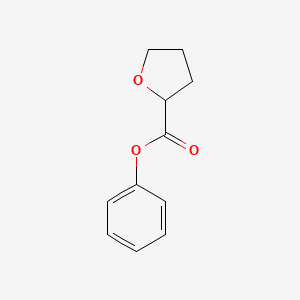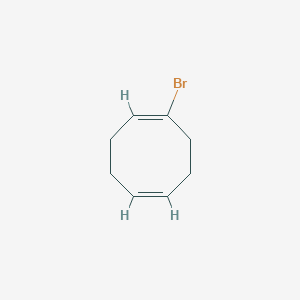
1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one, monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with a suitable ketone to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization with pyrrolidine under controlled conditions to form the final product.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems.
化学反应分析
Types of Reactions
1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one involves its interaction with various molecular targets, including neurotransmitter transporters and receptors. The compound may inhibit the reuptake of neurotransmitters such as dopamine and serotonin, leading to increased levels of these chemicals in the synaptic cleft. This can result in stimulant effects and altered mood and behavior.
相似化合物的比较
Similar Compounds
1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)butan-1-one: Similar structure but with a methyl group instead of a methoxy group.
1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)butan-1-one: Contains a chlorine atom on the aromatic ring.
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one: Features a fluorine atom on the aromatic ring.
Uniqueness
1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can affect the compound’s lipophilicity, making it more or less likely to cross biological membranes and interact with molecular targets.
属性
CAS 编号 |
2749897-35-4 |
|---|---|
分子式 |
C15H22ClNO2 |
分子量 |
283.79 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-2-pyrrolidin-1-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-3-14(16-10-4-5-11-16)15(17)12-6-8-13(18-2)9-7-12;/h6-9,14H,3-5,10-11H2,1-2H3;1H |
InChI 键 |
NBEWESBOXOPWLE-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)C1=CC=C(C=C1)OC)N2CCCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide](/img/structure/B12354650.png)
![5-[(1R,2S,4R,5R,6R,7R,10S,11S,14S,16R)-5-acetyl-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12354651.png)
![4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)pyrazolidine-3-carboxamide](/img/structure/B12354658.png)


![2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12354669.png)
![N-[(2S,3S,4R,5S)-5-hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B12354682.png)
![5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12354689.png)

![1-(4-Chlorophenyl)-2-[(1-methylethyl)amino]-1-propanone,monohydrochloride](/img/structure/B12354700.png)



